molecular formula C21H20FN5O2 B2812037 [4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone CAS No. 2380187-32-4

[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone

Cat. No. B2812037
CAS RN: 2380187-32-4
M. Wt: 393.422
InChI Key: OCEAYSNTADCCNE-UHFFFAOYSA-N
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Description

“[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone” is a complex organic compound . It is a part of a class of compounds that have shown potential in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyrimidine ring attached to a piperazine ring, which is further attached to a pyridine ring . The exact structure would require more specific information or a detailed analysis using spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used . Without specific details, it’s difficult to provide a comprehensive analysis of all possible reactions.

Future Directions

Compounds with similar structures have shown potential in various areas of medicinal chemistry . Therefore, future research could focus on exploring the potential applications of this compound in medicine, particularly in the development of new therapeutic agents.

properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-29-17-6-4-15(5-7-17)19-18(22)20(25-14-24-19)26-9-11-27(12-10-26)21(28)16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEAYSNTADCCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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